Methyl 1-methyl-3-oxocyclopentane-1-carboxylate
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Description
“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 32436-10-5 . It has a linear formula of C8H12O3 . The compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” can be represented by the InChI code: 1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methyl and a carboxylate group attached to it.Physical And Chemical Properties Analysis
“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the resources.Scientific Research Applications
Ethylene Inhibition in Plants
One notable application in the scientific research domain is the use of 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene action in plants. Ethylene plays a crucial role in the ripening process of fruits, vegetables, and floriculture crops. The ability of 1-MCP to prevent ethylene effects at low concentrations has been extensively studied, demonstrating its potential to significantly impact plant growth regulation and post-harvest management (Blankenship & Dole, 2003).
Plant Stress Hormones and Medicinal Chemistry
Another relevant application is found in the research surrounding jasmonic acid (JA) and its derivatives, including its volatile methyl ester (MJ). These compounds are part of the plant's defense mechanisms against stress and pathogens. The synthesis, usage, and biological activities of JA and its derivatives have been the subject of medicinal chemistry, highlighting their potential as drugs and prodrugs. The exploration of JA and its derivatives underscores their importance in the development of new therapeutics for various diseases, showcasing the broad interest in these compounds within the scientific community (Ghasemi Pirbalouti et al., 2014).
Environmental and Alternative Fuel Research
The properties and applications of di-methyl ether (DME) have been reviewed for its potential as an alternative fuel for compression-ignition engines. DME's high cetane number, low auto-ignition temperature, and soot-free combustion highlight its potential for environmentally friendly fuel research. This investigation into DME's technical feasibility emphasizes the importance of exploring various methylated compounds for sustainable energy solutions (Arcoumanis et al., 2008).
properties
IUPAC Name |
methyl 1-methyl-3-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOOQFWZVQHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate |
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